molecular formula C23H22N2O3S B3000610 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide CAS No. 941912-07-8

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Cat. No.: B3000610
CAS No.: 941912-07-8
M. Wt: 406.5
InChI Key: LSDYUCMVOSPYGQ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: is a complex organic compound characterized by its quinoline core structure, which is substituted with a benzyl group, an oxo group, and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23-14-11-20-15-21(24-29(27,28)17-19-9-5-2-6-10-19)12-13-22(20)25(23)16-18-7-3-1-4-8-18/h1-10,12-13,15,24H,11,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDYUCMVOSPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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